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Abstract
Pyridazin-3(2H)-one represents a cornerstone heterocyclic scaffold, commanding significant

attention within medicinal chemistry and drug development.[1][2][3] Its derivatives are known to

exhibit a vast spectrum of biological activities, including cardiovascular, anticancer, and anti-

inflammatory properties.[2][3][4][5] A profound understanding of its fundamental chemical

characteristics is paramount for the rational design of novel therapeutics. This guide provides a

detailed exploration of the chemical structure of pyridazin-3(2H)-one, with a specialized focus

on the critical phenomenon of tautomerism that governs its reactivity and biological

interactions. We will dissect the theoretical underpinnings and the experimental evidence that

defines its structural preferences, offering researchers and scientists a comprehensive

resource for their work with this versatile nucleus.

The Pyridazin-3(2H)-one Core: Structural
Fundamentals
Pyridazin-3(2H)-one is a six-membered aromatic diazine, distinguished by the presence of two

adjacent nitrogen atoms at positions 1 and 2, and a carbonyl group at the C3 position.[1][4][5]
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This arrangement of heteroatoms imparts a unique electronic distribution and a high dipole

moment, influencing its solubility, crystal packing, and interaction with biological targets.[1]

The fundamental physicochemical properties are summarized below:

Property Value

Molecular Formula C₄H₄N₂O

Molecular Weight 96.09 g/mol

Appearance Solid

Melting Point 98-104 °C

Boiling Point 101 °C at 1.5 mmHg

Table 1: Key physicochemical properties of Pyridazin-3(2H)-one.[2]

The presence of the sp²-hybridized nitrogen atoms within the aromatic ring creates an electron-

deficient system, which, combined with the lone pair on N2 projecting outward from the ring,

dictates its chemical behavior as a weak base.[1][6]

The Central Thesis: Lactam-Lactim Tautomerism
The most critical structural feature of pyridazin-3(2H)-one is its existence as a mixture of

tautomers. Tautomerism involves the migration of a proton, accompanied by a shift in double

bonds.[2] For this molecule, the primary equilibrium is between the amide-like lactam form and

the enol-like lactim form.

Pyridazin-3(2H)-one (Lactam form): This is the keto tautomer, characterized by a carbonyl

group (C=O) at C3 and a proton on the N2 atom.

Pyridazin-3-ol (Lactim form): This is the enol tautomer, featuring a hydroxyl group (O-H) at

C3 and a C=N double bond within the ring.

While both forms are theoretically possible, extensive experimental and computational

evidence confirms that the equilibrium overwhelmingly favors the more stable lactam form

under most conditions.[5][7] This preference is crucial as the two tautomers present different
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hydrogen bond donor/acceptor profiles and steric properties, which directly impacts their

potential for molecular recognition at a receptor's active site.

Fig. 1: Lactam-Lactim Tautomeric Equilibrium.

Probing the Tautomeric Equilibrium: Theoretical and
Experimental Validation
The predominance of the lactam form is not an assumption but a conclusion drawn from

rigorous scientific investigation. As senior scientists, we rely on a confluence of computational

modeling and empirical spectroscopic data to validate such claims.

Theoretical Insights from Computational Studies
Density Functional Theory (DFT) calculations have been instrumental in elucidating the

energetics of the tautomerization process.[8][9] These studies reveal two key mechanisms for

the interconversion:

Direct Intramolecular H-transfer: This pathway involves the direct migration of the proton

from N2 to the oxygen. It is associated with a highly strained four-membered transition state

and, consequently, a very high activation energy (approx. 42.6 kcal/mol), making it kinetically

unfavorable.[2][8][9]

Dimer-Assisted H-transfer: A more plausible mechanism involves the formation of a

pyridazinone dimer, which facilitates a double hydrogen transfer through a less strained

transition state. This pathway has a much lower activation energy (approx. 14.7 kcal/mol),

representing a more realistic route for interconversion.[2][8][9]

Furthermore, these theoretical models have established that the lactam tautomer is

thermodynamically more stable than the lactim form.[5] The choice of solvent is also shown to

be critical; protic solvents can participate in the proton transfer, helping to lower the activation

energy barrier compared to aprotic environments.[8][9]

Experimental Evidence from Spectroscopic Analysis
Spectroscopy provides the definitive, tangible proof of the dominant tautomeric form in a given

state (solid or solution).
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The most telling feature in an IR spectrum is the presence of a strong absorption band

corresponding to the carbonyl (C=O) stretch. In pyridazin-3(2H)-one and its derivatives, this

typically appears in the range of 1650-1740 cm⁻¹, a hallmark of the lactam structure.[10][11]

The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) and the presence of an

N-H stretch (around 3200-3300 cm⁻¹) further corroborate the lactam assignment.

NMR provides unambiguous structural information at the atomic level.

¹H NMR: The spectrum of the lactam form is characterized by a signal for the N-H proton,

which is typically broad and can be found at a downfield chemical shift (e.g., ~10.8 ppm).[11]

This signal would be absent in the lactim form, which would instead show a signal for an O-H

proton.

¹³C NMR: The chemical shift of the C3 carbon is highly indicative. In the lactam form, this

carbon exists as a carbonyl group and resonates at approximately δ 164.0 ppm.[12] In the

hypothetical lactim form, this carbon would be an sp²-hybridized carbon single-bonded to an

oxygen, shifting it significantly upfield.

Spectroscopic Technique
Lactam Form (Pyridazin-
3(2H)-one)

Lactim Form (Pyridazin-3-
ol)

IR (cm⁻¹)

~1650-1740 (strong, C=O

stretch) ~3200-3300 (N-H

stretch)

~3200-3600 (broad, O-H

stretch) ~1600-1650 (C=N

stretch)

¹H NMR (ppm)
Presence of N-H signal (e.g., δ

~10.8)
Presence of O-H signal

¹³C NMR (ppm) C3 signal at ~δ 164.0 (C=O)
C3 signal significantly upfield

(C-O)

Table 2: Comparative spectroscopic data for distinguishing between the lactam and lactim

tautomers of pyridazin-3(2H)-one.[10][11][12]

Experimental Protocol: Synthesis of the Pyridazin-
3(2H)-one Scaffold
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The trustworthiness of any chemical guide rests on reproducible, validated protocols. The most

common and reliable method for constructing the pyridazin-3(2H)-one ring is the condensation

of a γ-keto acid with a hydrazine derivative.[4]

Protocol: Synthesis of 6-Methyl-4,5-dihydropyridazin-
3(2H)-one
This protocol is a classic example, starting from readily available ethyl levulinate (a γ-keto

ester).

Materials:

Ethyl levulinate

Hydrazine hydrate (N₂H₄·H₂O)

Ethanol (EtOH)

Reflux apparatus

Standard glassware for filtration and recrystallization

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl

levulinate (1 equivalent) in ethanol.

Reagent Addition: Add hydrazine hydrate (1.1 equivalents) to the solution.

Cyclization: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction involves

an initial condensation to form a hydrazone, followed by intramolecular cyclization to form

the dihydropyridazinone ring.[4]

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the

solvent volume under reduced pressure.
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Isolation: The product often precipitates upon cooling or concentration. Collect the solid

product by vacuum filtration and wash with a small amount of cold ethanol.

Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol

or water) to obtain the pure 6-methyl-4,5-dihydropyridazin-3(2H)-one.

Start Materials:
γ-Keto Acid/Ester + Hydrazine

Step 1: Dissolve in Solvent (e.g., EtOH)

Step 2: Add Hydrazine Derivative

Step 3: Heat to Reflux (Cyclization)

Step 4: Cool and Concentrate

Step 5: Isolate Product (Filtration)

Step 6: Purify (Recrystallization)

Pure Pyridazin-3(2H)-one Derivative

Fig. 2: General Workflow for Pyridazinone Synthesis.
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Fig. 2: General Workflow for Pyridazinone Synthesis.

Conclusion and Field Perspective
This guide has established that pyridazin-3(2H)-one exists in a dynamic tautomeric equilibrium

that decisively favors the lactam form. This conclusion is firmly grounded in both theoretical

calculations and a wealth of empirical spectroscopic data. For the medicinal chemist and drug

development professional, this is not merely an academic detail. The predominance of the

lactam tautomer defines the molecule's primary hydrogen-bonding pattern (N-H donor, C=O

acceptor), its shape, and its electronic surface. Acknowledging and leveraging this inherent

structural preference is fundamental to designing derivatives that can effectively and selectively

interact with their intended biological targets, ultimately paving the way for the development of

novel and more potent therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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